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The table below summarizes the core in vivo dosing data available for ETP-46321 from published research.

Parameter Value Experimental Context

Dosage 50 mg/kg Dose administered in efficacy study
[1]

Route of Oral (p.0.) Administered orally to mice [1]

Administration

Dosing Vehicle Not specified in available excerpts Information required for protocol
replication
Dosing Regimen Daily for three weeks Treatment schedule used in a lung

tumor model [1]

Pharmacokinetic Good oral bioavailability (90%), low in Profile in BALB/c mice supports
Profile vivo clearance (0.6 L/h/Kg) [1] once-daily oral dosing [1]

Experimental Protocol for Efficacy Testing

Here is a detailed methodology based on the in vivo study of ETP-46321 in a genetically engineered mouse

model (GEMM) of lung cancer driven by a K-RasC12V oncogenic mutation [1].
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Animal Model:

o Use a GEMM with a K-Ras®12Y mutation or implant tumor cells carrying this mutation into
appropriate mice (e.g., BALB/c).

Dosing Solution Preparation:

o The exact formulation is not specified in the available literature. You will need to develop a
stable suspension or solution suitable for oral gavage in mice. Common vehicles include
suspensions in methylcellulose or solutions using minimal DMSO with solutol, which should be
optimized based on the compound's solubility.

Dosing Protocol:

Randomize mice into treatment and control groups once tumors are palpable.
Administer ETP-46321 at 50 mg/kg via oral gavage.

Treat animals daily for three weeks.

The control group should receive the vehicle only on the same schedule.

[¢]

[e]

[e]

o

Efficacy Assessment:
o Measure tumor volumes regularly (e.g., 2-3 times per week) using calipers.
o Calculate tumor growth inhibition by comparing the change in tumor volume in the treated
group versus the control group.

Key Considerations for Your Experiments

e Pharmacodynamic Markers: To optimize the schedule, it's crucial to link drug exposure to its effect.
The cited study demonstrated that ETP-46321 causes time-dependent downregulation of pAKT
(Serd73) [2]. You should measure phospho-AKT levels in tumor tissue at various time points after a
single dose to understand the duration of target engagement.

¢ Tolerability Monitoring: Closely monitor animals for signs of toxicity, especially if exploring higher
doses or more frequent schedules. Body weight loss is a primary indicator.

e Dosing Vehicle is Critical: The lack of a specified vehicle in the available data is a significant gap.
The formulation you choose can significantly impact the compound's absorption, bioavailability, and
stability, thereby affecting your optimization results.

Proposed Path for Dosing Optimization

Since a direct, optimized schedule is not published, you would need to design experiments to find it. Here is

a logical workflow for this process, which you can use as a basis for designing your studies:
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Start: Known PK/PD Profile
(Bioavailability: 90%, Clearance: 0.6 L/h/Kg)

1. Define PK/PD Relationship
(e.g., Measure pAKT suppression
over time after single dose)

2. Establish Maximum Tolerated Dose (MTD)
(Use single & repeated dose studies)

3. Test Dosing Frequencies
(BID, QD, QOD based on
target coverage from Step 1)

4. Evaluate Combination Therapies
(e.g., with MEK inhibitors)
in relevant models

Goal: Identify Optimal Schedule
for Efficacy & Tolerability

Click to download full resolution via product page

Frequently Asked Questions

What is the primary mechanism of action of ETP-46321? ETP-46321 is a potent and selective dual
inhibitor of the phosphoinositide 3-kinase (PI3K) catalytic subunits p110a and p1106. It inhibits these
enzymes, which are key nodes in the PI3K/AKT signaling pathway, thereby reducing cell proliferation and

survival, particularly in cancer cells [1] [2].
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In which disease models has ETP-46321 shown efficacy? It has demonstrated significant tumor growth

inhibition in a K-Ras®12V driven lung tumor mouse model [1] [2]. Furthermore, it has shown a
modulatory effect on T-cell activation and was effective in a mouse model of collagen-induced arthritis,

highlighting its potential in autoimmune disease research [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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